Product packaging for Methyl 4-bromo-2-chlorobenzoate(Cat. No.:CAS No. 185312-82-7)

Methyl 4-bromo-2-chlorobenzoate

Cat. No.: B067309
CAS No.: 185312-82-7
M. Wt: 249.49 g/mol
InChI Key: JSNXIWYWUKTWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-bromo-2-chlorobenzoate is a high-purity, multifunctional aromatic ester serving as a pivotal synthetic intermediate in advanced organic chemistry and drug discovery research. Its distinct molecular architecture, featuring both bromo and chloro substituents on the benzoate ring, provides orthogonal sites for selective metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, enabling the efficient construction of complex biaryl systems. The bromo group is typically more reactive in palladium-catalyzed processes, allowing for selective functionalization at the para-position, while the sterically hindered 2-chloro substituent can be utilized in subsequent, often slower, coupling reactions or serve as a permanent halogen handle. Furthermore, the methyl ester group is a versatile synthetic handle, readily amenable to hydrolysis to the corresponding carboxylic acid or transformation into other valuable functional groups like amides or aldehydes. This compound is extensively employed in the synthesis of pharmaceutical candidates, particularly in developing active ingredients for therapeutic areas such as oncology and central nervous system (CNS) disorders, and in the construction of organic materials, including ligands for catalysis and monomers for polymers. Supplied with detailed analytical data (NMR, HPLC, MS) to ensure batch-to-batch consistency and support rigorous research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO2 B067309 Methyl 4-bromo-2-chlorobenzoate CAS No. 185312-82-7

Properties

IUPAC Name

methyl 4-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNXIWYWUKTWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622124
Record name Methyl 4-bromo-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185312-82-7
Record name Methyl 4-bromo-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-2-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Design

Esterification Approaches for Methyl 4-Bromo-2-chlorobenzoate Synthesis

The most direct method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid.

Direct esterification involves the reaction of 4-bromo-2-chlorobenzoic acid with methanol, typically in the presence of an acid catalyst.

A common and effective method for the synthesis of this compound is the Fischer esterification of 4-bromo-2-chlorobenzoic acid. In this process, gaseous hydrochloric acid (HCl) is bubbled through a solution of the carboxylic acid in methanol. chemicalbook.com The HCl acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is typically allowed to proceed overnight to ensure completion. chemicalbook.com

The general reaction is as follows: C₇H₄BrClO₂ (4-Bromo-2-chlorobenzoic acid) + CH₃OH (Methanol) --(HCl)--> C₈H₆BrClO₂ (this compound) + H₂O

The efficiency of the acid-catalyzed esterification is influenced by several factors, including reaction time, temperature, and the concentration of reactants and catalyst. scispace.comresearchgate.netresearchgate.net For the synthesis of this compound using HCl in methanol, allowing the reaction to proceed overnight at reflux temperature has been shown to be effective. chemicalbook.com Following the reaction, a workup procedure involving washing with water and a saturated sodium chloride solution is used to purify the product, resulting in a high yield of approximately 94%. chemicalbook.com

Optimization studies for similar esterification processes have shown that parameters such as the molar ratio of alcohol to acid and the catalyst concentration are critical variables. researchgate.net For instance, in other systems, adjusting the sulfuric acid concentration and the methanol to oil ratio has been shown to significantly impact the final acid value of the product, indicating the extent of esterification. researchgate.net These principles can be applied to fine-tune the synthesis of this compound for industrial-scale production, aiming to maximize yield and minimize reaction time and costs. google.com

Table 1: Reaction Conditions for Acid-Catalyzed Esterification

Parameter Condition Source
Starting Material 4-Bromo-2-chlorobenzoic acid chemicalbook.com
Reagent Methanol chemicalbook.com
Catalyst Hydrochloric acid (gas) chemicalbook.com
Reaction Time Overnight chemicalbook.com
Temperature Reflux chemicalbook.com
Workup Washed with water and saturated NaCl solution chemicalbook.com
Yield 94% chemicalbook.com

Alternative synthetic routes to this compound involve the modification of other halogenated aromatic compounds.

This compound can potentially be synthesized from 4-bromo-2-chloro-1-nitrobenzene. This multi-step process would first involve the reduction of the nitro group to an amino group (-NH₂). Subsequently, the amino group can be converted into a nitrile (-CN) via a Sandmeyer reaction. Hydrolysis of the nitrile would then yield the carboxylic acid, 4-bromo-2-chlorobenzoic acid, which can then be esterified as described previously. The synthesis of the precursor, 2-bromo-4-chloro-1-nitrobenzene, can be achieved from the corresponding aniline. wiley-vch.de This route is more complex and may be employed when the nitro-substituted precursor is more readily available than the corresponding benzoic acid.

Another synthetic strategy involves the direct bromination of a suitable precursor, such as methyl 2-chlorobenzoate. N-Bromosuccinimide (NBS) is a preferred reagent for such transformations, particularly for allylic and benzylic brominations, in a process known as the Wohl-Ziegler reaction. masterorganicchemistry.com While direct aromatic bromination is also possible, the regioselectivity is crucial. The chloro and ester groups on the benzene (B151609) ring are deactivating and direct incoming electrophiles to the meta position. To achieve the desired 4-bromo product, specific reaction conditions would be necessary. The use of NBS is advantageous as it provides a low, steady concentration of bromine, which can help control the reaction and prevent the formation of undesired polybrominated byproducts. masterorganicchemistry.com The reaction is often initiated by light or a radical initiator. researchgate.netrsc.org

Synthesis from Related Halogenated Precursors

Influence of Substituent Positions on Reactivity and Selectivity

The reactivity and selectivity of the benzene ring in this compound are significantly influenced by the electronic properties of its substituents: the chloro, bromo, and methyl ester groups. Both halogen (chloro and bromo) and ester groups are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.orglumenlearning.com This deactivation results from the inductive effect, where the high electronegativity of the halogen and oxygen atoms pulls electron density away from the ring. libretexts.orglumenlearning.com

Halogens, despite their electron-withdrawing inductive effect, are ortho-, para-directing substituents due to a competing resonance effect, where their lone pairs of electrons can be donated to the ring. libretexts.orglibretexts.org This donation stabilizes the carbocation intermediate (the arenium ion) when electrophilic attack occurs at the ortho and para positions. libretexts.org However, in this compound, the situation is more complex. The ester group (-COOCH₃) is a meta-directing deactivator. The positions are already substituted as follows:

Position 1: Methyl ester group

Position 2: Chloro group

Position 4: Bromo group

The relative deactivating strength among halogens is generally related to their electronegativity, with the order being F > Cl > Br > I for the inductive effect. quora.comquora.com This means that chlorine withdraws electrons more strongly than bromine via the inductive effect. quora.com The interplay of these electronic effects dictates the regioselectivity of any further transformations.

Advanced Synthetic Strategies for Analogs and Derivatives

Catalyst Screening for Esterification Efficiency (e.g., pTSA, sulfuric acid)

The synthesis of this compound involves the esterification of 4-bromo-2-chlorobenzoic acid. The choice of acid catalyst is critical for maximizing the reaction's efficiency. Commonly used catalysts for this transformation include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (pTSA). exsyncorp.com

pTSA is a strong organic acid, with a strength comparable to sulfuric acid, but it is a solid, which can make it easier to handle. exsyncorp.com It is particularly suitable for organic reactions where a mineral acid might cause undesirable side reactions like charring or oxidation. exsyncorp.com Sulfuric acid is a powerful and cost-effective catalyst. However, its strong dehydrating and oxidizing properties can sometimes lead to byproducts.

Kinetic studies comparing these catalysts in other esterification reactions provide valuable insights. For instance, in the esterification of acetic acid with n-butanol, sulfuric acid was found to yield a higher conversion (73%) compared to pTSA (68.5%) under the same conditions. researchgate.net Conversely, in other systems, pTSA has shown activity comparable or even superior to sulfuric acid. researchgate.net A study on biodiesel production via esterification of oleic acid demonstrated that a solid acid catalyst derived from pTSA could achieve a high conversion of 91.3%. rsc.org The selection of the optimal catalyst depends on the specific substrate, reaction conditions, and desired purity of the final product.

Below is a table comparing the performance of different acid catalysts in a representative esterification reaction.

Table 1: Comparison of Acid Catalysts in the Esterification of Acetic Acid and n-Butanol researchgate.net
CatalystReaction Temperature (°C)Molar Ratio (Acid:Alcohol)Catalyst ConcentrationAchieved Conversion (%)Calculated Activation Energy (J/mol K)
Sulfuric Acid801:13% v/v73.036448.49
p-Toluenesulfonic Acid (pTSA)801:13% v/v68.519060.16
Nitric Acid801:13% v/v66.2523324.31

Solvent Optimization in Halogenated Intermediate Synthesis

The choice of solvent is a critical parameter in the synthesis of halogenated intermediates as it can significantly influence reaction rates, yields, and selectivity. biosynce.com Solvents affect the solubility of reactants and can stabilize transition states or reactive intermediates. biosynce.comnih.gov For the synthesis of compounds like this compound, the solvent must be carefully selected to dissolve the halogenated benzoic acid precursor and facilitate its reaction with the esterifying agent (e.g., methanol).

The polarity of the solvent plays a key role. biosynce.com

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can form hydrogen bonds and effectively solvate ions. In some cases, they can participate in the reaction or stabilize charged intermediates, potentially lowering the activation energy. nih.gov

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants but cannot donate hydrogen bonds. They are effective at dissolving polar species.

Non-polar Solvents (e.g., toluene, hexane): These are typically used for reactions involving non-polar reactants. biosynce.com

In a study on the synthesis of aza-flavanone, a halogen-bonded intermediate, the yield was highly dependent on the solvent, with ethanol (a polar protic solvent) giving an 88% yield, while only a trace amount of product was formed in benzene (a non-polar solvent). nih.gov The superior performance in ethanol was attributed to its ability to stabilize a zwitterionic intermediate through hydrogen bonding. nih.gov When synthesizing halogenated intermediates, it is crucial to choose a solvent that maximizes the solubility of the reactants while minimizing potential side reactions, such as the hydrolysis of an ester product. biosynce.com

Kinetic Modeling and Computational Prediction of Reaction Pathways

Modern synthetic chemistry increasingly relies on computational methods to understand and predict reaction outcomes. catalysis.blog Kinetic modeling and computational chemistry, particularly using tools like Density Functional Theory (DFT), allow for the detailed investigation of reaction pathways at a molecular level. catalysis.blogpitt.edu These approaches can calculate the potential energy surfaces of reactants, transition states, intermediates, and products, helping to identify the most energetically favorable reaction pathway and predict potential energy barriers (activation energies). catalysis.blog

For a multi-step synthesis or a reaction with competing pathways, such as the formation of analogs of this compound, computational studies can:

Elucidate complex reaction mechanisms. pitt.edu

Rationalize observed reactivity and selectivity. pitt.edu

Predict the structure of transient or unstable intermediates. pitt.edu

Assess the influence of catalysts and solvent effects on the reaction profile. nih.govpitt.edu

While specific kinetic models for the synthesis of this compound are not widely published, the general methodology is well-established. catalysis.blognih.gov Researchers can model the esterification step, for example, to compare the activation barriers with different catalysts (like pTSA vs. sulfuric acid) or to understand how the electronic nature of the bromo and chloro substituents influences the reaction kinetics. This predictive power helps in rationally designing optimized synthetic routes, reducing the need for extensive empirical screening of reaction conditions. nih.gov

Industrial Process Scale-Up Considerations for Related Intermediates

The principles for scaling up the synthesis of this compound can be inferred from processes developed for structurally similar and industrially important compounds. Key considerations for industrial scale-up include cost of starting materials, reaction efficiency, safety, environmental impact, and ease of purification. thieme-connect.comresearchgate.netthieme-connect.com

A relevant case study is the large-scale preparation of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors. thieme-connect.comresearchgate.netthieme-connect.com A practical and scalable industrial process was developed starting from inexpensive dimethyl terephthalate. thieme-connect.comthieme-connect.com The synthesis involved six steps: nitration, hydrolysis, hydrogenation, esterification, bromination, and a final diazotization/Sandmeyer reaction. thieme-connect.comthieme-connect.com

The table below summarizes the screening of conditions for the Sandmeyer reaction step in the synthesis of this related intermediate.

Table 2: Screening of Diazotization and Sandmeyer Reaction Conditions researchgate.net
EntryAcid SystemYield (%)
1Conc. HCl30
2Conc. H₂SO₄25
3Conc. H₃PO₄28
4Conc. HCl/AcOH35
5Conc. H₂SO₄/AcOH46

This industrial process highlights the importance of route optimization, particularly for challenging transformations, to achieve a cost-effective and scalable synthesis. thieme-connect.comthieme-connect.com The use of readily available starting materials and the significant improvement of reaction yields through systematic screening are hallmarks of successful industrial process development. thieme-connect.com

Minimization of Impurity Formation in Bromination Reactions

The synthesis of this compound via electrophilic aromatic bromination of a suitable precursor, typically 2-chlorobenzoic acid or its methyl ester, is a critical step that dictates the purity of the final product. The directing effects of the substituents on the benzene ring—the ortho-, para-directing chloro group and the meta-directing carboxylic acid or ester group—create a complex regiochemical challenge. This complexity can lead to the formation of several structural isomers and polybrominated species, which are often difficult to separate from the desired product due to their similar physical properties. Therefore, the strategic design of the bromination reaction is paramount to minimize these impurities.

The primary impurities of concern in the bromination of 2-chlorobenzoic acid are the isomeric monobrominated products, such as 5-bromo-2-chlorobenzoic acid and 6-bromo-2-chlorobenzoic acid, as well as dibrominated byproducts. The formation of these impurities not only reduces the yield of the target compound but also complicates the purification process, often requiring repeated recrystallizations or chromatographic separation, which can be costly and inefficient on an industrial scale.

Controlling Regioselectivity and Byproduct Formation

Research into the selective bromination of substituted benzoic acids has identified several key parameters that can be manipulated to control the distribution of isomers and minimize the formation of unwanted byproducts. These include the choice of brominating agent, the use of catalysts, and the optimization of reaction conditions such as temperature and solvent.

A notable challenge arises from the fact that while the chloro substituent directs bromination to the ortho and para positions (positions 6 and 4, respectively), the carboxylic acid group directs to the meta positions (positions 3 and 5). The formation of 4-bromo-2-chlorobenzoic acid is favored, but the synthesis of the 5-bromo isomer is also a significant possibility and is itself a valuable chemical intermediate.

One patented method aimed at producing high-purity 5-bromo-2-chlorobenzoic acid highlights the challenges of controlling the formation of the 4-bromo isomer. google.com In this process, the bromination of 2-chlorobenzoic acid using an N-bromosuccinimide (NBS)/sulfuric acid system can lead to approximately 10% of the 4-bromo-2-chlorobenzoic acid impurity. google.com To suppress the formation of this 4-bromo isomer, a catalyst such as sodium sulfide, sodium sulfite, or potassium sulfide is introduced. google.comgoogle.com This indicates that the judicious use of catalysts can steer the reaction towards a specific regioisomer, and by extension, avoiding such catalysts is crucial when the 4-bromo isomer is the desired product.

Impact of Reaction Conditions on Impurity Profile

The optimization of reaction conditions is a critical strategy for minimizing impurity formation. Key variables include the brominating agent, reaction temperature, and solvent. For instance, in the bromination of a related compound, 2-amino-4-(methoxycarbonyl)benzoic acid, it was found that both the choice of brominating agent and the reaction temperature had a significant impact on the formation of a dibromo impurity. thieme-connect.com

The following table summarizes findings on how different parameters can influence the outcome of bromination reactions on substituted benzoic acids, providing insights applicable to the synthesis of this compound.

ParameterVariationEffect on Impurity FormationSource
Catalyst Addition of Sodium Sulfite in NBS/H₂SO₄ systemInhibits the formation of 4-bromo-2-chlorobenzoic acid in favor of the 5-bromo isomer. google.comgoogle.com
Brominating Agent N-Bromosuccinimide (NBS) vs. Bromine (Br₂)NBS can offer improved selectivity and easier handling compared to molecular bromine. In some cases, it leads to less formation of dibromo impurities. thieme-connect.comresearchgate.net
Reaction Temperature Increasing TemperatureCan lead to a significant increase in the proportion of dibromo impurities. Lower temperatures (e.g., 0-10°C) are often preferred to suppress side reactions. thieme-connect.com

Detailed research findings have demonstrated that careful selection of the reaction system is crucial. For example, a study on the bromination of 2-amino-4-(methoxycarbonyl)benzoic acid provided a clear correlation between the amount of brominating agent, the reaction temperature, and the level of dibromo impurity generated.

EntryBrominating Agent (equiv.)Temperature (°C)Yield of Monobromo Product (%)Dibromo Impurity (%)
1NBS (1.1)0-1085.28.3
2NBS (1.1)20-3080.115.6
3Br₂ (1.1)0-1075.318.5
4NBS (1.22)0-1090.54.1
Data derived from a study on a structurally related compound to illustrate the impact of reaction parameters. thieme-connect.com

These findings underscore the principle that lower temperatures and the use of a slight excess of a milder brominating agent like NBS can be effective in minimizing the formation of polybrominated impurities. While this data is from a related molecule, the principles of controlling electrophilic aromatic substitution are broadly applicable. The development of a robust bromination protocol for producing this compound with high purity therefore relies on a systematic optimization of these reaction parameters to suppress the formation of both isomeric and polyhalogenated byproducts.

Cross Coupling Reactions and Mechanistic Investigations

Palladium-Catalyzed Cross-Coupling Reactions Involving Aryl Halides

Palladium catalysts are central to numerous coupling reactions involving aryl halides. The reactivity of these substrates, including compounds like Methyl 4-bromo-2-chlorobenzoate, is dictated by the nature of the halogen and the electronic properties of the aromatic ring. These factors influence critical steps in the catalytic cycle, such as oxidative addition and reductive elimination.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a cornerstone of modern synthesis for creating biaryl structures. researchgate.net

The coupling of aryl halides with phenylboronic acid is a classic example of the Suzuki-Miyaura reaction. researchgate.net The efficiency of this transformation is highly dependent on the catalyst system. N-Heterocyclic carbene (NHC) palladium complexes, a type of bis-carbene complex, have emerged as powerful catalysts for this purpose. organic-chemistry.org

A novel bis-phenanthryl N-heterocyclic carbene (NHC) palladium acetate (B1210297) catalyst has proven effective for coupling various aryl chlorides with organoboron compounds. organic-chemistry.org This system, which combines the NHC precursor with Pd(OAc)₂, demonstrates high efficacy at both room and elevated temperatures, even with challenging sterically hindered substrates. organic-chemistry.org The bulky nature of the NHC ligand is thought to create a more reactive palladium complex by increasing steric shielding, which facilitates the coupling process. organic-chemistry.org This approach has successfully produced complex tri- and tetra-ortho substituted biaryls in high yields. organic-chemistry.org While palladium complexes with N-substituted bis(diphenylphosphino)amine-type ligands are highly efficient for aryl bromides, their activity with aryl chlorides has historically been limited. researchgate.net However, the development of advanced NHC-based catalysts has expanded the scope to include these less reactive halides. researchgate.netorganic-chemistry.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions with NHC-Pd Catalysts

Aryl Halide Coupling Partner Catalyst System Conditions Yield Reference
4-Chlorotoluene Phenylboronic acid Pd(OAc)₂ / NHC ligand KF/18-c-6, THF, 50°C 94% organic-chemistry.org
2-Chlorotoluene Phenylboronic acid Pd(OAc)₂ / NHC ligand KF/18-c-6, THF, 50°C 96% organic-chemistry.org
1-Bromonaphthalene Phenylboronic acid [PdCl₂(dppm)] K₃PO₄, Dioxane/H₂O, 80°C 99% researchgate.net
p-Bromoacetophenone Phenylboronic acid Pd(II) phosphine (B1218219) complex Base, Solvent Good researchgate.net

This table presents examples from the literature to illustrate the reaction scope and is not an exhaustive list.

Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is another significant palladium-catalyzed transformation. It can be a desired reaction for detoxification of organohalides or can occur as a competing side reaction in cross-coupling processes. capes.gov.brresearchgate.net

A mild and efficient method for the hydrodehalogenation of aryl bromides and iodides utilizes a palladium catalyst with polymethylhydrosiloxane (B1170920) (PMHS) as the hydride source, activated by potassium fluoride (B91410) (KF). capes.gov.br This amine-free system operates effectively in solvents like tetrahydrofuran (B95107) (THF) with low catalyst loadings. capes.gov.br The fluoride source is crucial for activating the PMHS, transforming it into a hypercoordinate silicon species that facilitates the hydride transfer. capes.gov.br This method provides a selective means to reduce aryl halides under gentle, room-temperature conditions, offering an alternative to harsher reduction methods. capes.gov.brresearchgate.netepa.gov

Table 2: Pd-Catalyzed Hydrodehalogenation of Aryl Halides

Aryl Halide Catalyst Reducing System Conditions Outcome Reference
Various Aryl Bromides/Iodides Palladium Complex PMHS / Fluoride Source THF, Room Temp. Selective hydrodehalogenation capes.gov.br
Various Aryl Halides Pd/C Hydrazine hydrochloride / Base Room Temp. High selectivity for hydrodehalogenation researchgate.netepa.gov
Halogenated Hydrocarbons Pd Catalysts Hydrogen Aqueous suspension Reaction rates measured for water clean-up researchgate.net

This table summarizes findings on hydrodehalogenation reactions under various palladium-catalyzed conditions.

Palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, is a vital method for synthesizing arylamines. The reaction's success is sensitive to the electronic nature of the aryl halide and the steric and electronic properties of the supporting ligand. nih.govsemanticscholar.org

The amination of aryl halides presents distinct challenges, particularly with electron-rich substrates. nih.gov The oxidative addition of an electron-rich aryl bromide to the Pd(0) center is often slow, becoming the rate-limiting step of the catalytic cycle. acs.org To overcome this, ligands that are both electron-rich and sterically bulky are often required to promote the formation of a reactive, monoligated palladium complex and facilitate the final reductive elimination step. nih.govscispace.com

However, the use of sterically hindered ligands can introduce its own set of complications. While steric bulk can accelerate reductive elimination, it can also hinder the initial coordination of the amine or the aryl halide. acs.orgamanote.com For the coupling of very hindered primary amines, a careful balance must be struck. Kinetic analysis has guided the rational design of specific biarylphosphine ligands that accelerate both oxidative addition and reductive elimination, enabling the efficient coupling of a wide range of functionalized aryl chlorides and bromides under milder conditions. acs.org In some cases, catalyst deactivation can occur, especially with electron-rich systems, further complicating the transformation. semanticscholar.org

Table 3: Challenges in Palladium-Catalyzed Amination

Substrate Type Ligand Type Key Challenge Mechanistic Consideration Reference
Electron-rich aryl halides Bulky, electron-rich phosphines Slow oxidative addition Requires activation of the Pd(0) center nih.govacs.org
Sterically hindered amines Sterically demanding phosphines Slow reductive elimination Ligand design must balance steric hindrance and reactivity nih.govacs.org
Heteroaryl halides Various Catalyst deactivation Potential for strong coordination to the metal center scispace.com
Aryl chlorides Bulky phosphines Inertness of C-Cl bond Requires highly active catalyst systems amanote.com

This table outlines general challenges encountered in Pd-catalyzed amination reactions based on literature findings.

Amination Reactions with Nitrogen Nucleophiles

Ligand Effects on Yields and Functional Group Compatibility

The position of heteroatoms and functional groups within a ligand, known as the regioisomeric effect, can significantly impact the stability and reactivity of the resulting metal complex. elsevierpure.com Different regioisomers of a ligand can lead to varied coordination with the metal, influencing the formation of a stable and protective layer on a metal surface. elsevierpure.com This principle is critical in designing effective catalysts where specific ligand isomers may exhibit enhanced affinity and adsorption capacities, leading to more durable catalytic species. elsevierpure.com The strategic placement of functional groups within a ligand can result in more stable metal complexes, which in turn enhances their effectiveness in catalytic cycles. elsevierpure.com

Research has shown that in palladium-catalyzed cross-coupling reactions, ligands play a pivotal role. For instance, in the Negishi coupling of secondary alkylzinc halides with aryl halides, the use of a biarylphosphine ligand like CPhos has been shown to be highly effective. organic-chemistry.org This ligand promotes the desired reductive elimination step over the competing β-hydride elimination pathway, leading to high yields of the branched product and demonstrating excellent functional group tolerance. organic-chemistry.org The compatibility of the catalytic system with functional groups such as esters, nitriles, and aldehydes is a significant advantage. organic-chemistry.org

Kumada Cross-Coupling of Unactivated Aryl Chlorides

The Kumada-Tamao-Corriu cross-coupling reaction, one of the earliest transition metal-catalyzed C-C bond-forming methods, traditionally utilizes Grignard reagents with catalysts based on nickel or palladium. organic-chemistry.orgresearchgate.net While highly effective for aryl bromides and iodides, the coupling of less reactive, "unactivated" aryl chlorides presents a greater challenge.

The Kumada coupling is a valuable and economical method for synthesizing unsymmetrical biaryls and is even used on an industrial scale. organic-chemistry.org The reaction's advantage lies in the direct use of Grignard reagents, which avoids the extra step of converting them to other organometallic reagents, such as the organozinc compounds used in Negishi couplings. organic-chemistry.org However, a limitation is that the halide partner must not react with the organomagnesium compound. organic-chemistry.org

Recent advancements have focused on developing more active catalysts capable of activating the strong carbon-chlorine bond. Research has shown that both iron and copper catalysts can be effective alternatives to palladium and nickel. researchgate.net The influence of the ligand chelate effect on iron-amine-catalyzed Kumada cross-coupling has been a subject of study, highlighting the ongoing efforts to expand the scope of this reaction. bedfordcatalysis.com

Exploration of Alternative Transition Metal Catalysis (e.g., Copper, Iron)

While palladium has been the dominant metal in cross-coupling catalysis, concerns about its cost and environmental impact have driven research into more sustainable alternatives. bris.ac.uk Iron and copper, being earth-abundant and less toxic, have emerged as promising candidates. researchgate.netgu.se

The development of iron- and copper-catalyzed cross-coupling reactions has seen a resurgence in recent years. researchgate.netgu.se These metals offer cheaper and more environmentally friendly alternatives to palladium and nickel. researchgate.net For instance, iron-catalyzed Negishi couplings have been explored as an effective method for olefin synthesis. organic-chemistry.org

Mechanistic Studies of Active Catalytic Species

Understanding the mechanism of these alternative metal-catalyzed reactions is crucial for their further development. The mechanistic picture for iron-catalyzed cross-coupling reactions, in particular, is complex and not yet fully understood. researchgate.net

Mechanistic investigations into iron-catalyzed cross-coupling reactions face significant challenges due to the often-unstable and paramagnetic nature of the iron intermediates. nih.gov It has long been thought that low-valent iron species are the active catalysts, formed under the strongly reducing conditions of the reaction. nih.gov However, recent studies using well-defined iron(II)-ligand complexes as precatalysts have questioned this assumption. nih.gov In some systems, low-valent iron complexes have been found to be catalytically incompetent. nih.gov

Computational and experimental studies have provided evidence supporting a Fe(III)/Fe(I) catalytic cycle in some instances, with the oxidative addition step being rate-limiting. researchgate.net Titration experiments have also yielded results that are not consistent with the presence of low-valent iron species. researchgate.net In some cases, what was believed to be an "iron-catalyzed" reaction was discovered to be catalyzed by trace amounts of copper in the iron source. researchgate.netgu.se

Role of Nanoparticles in Catalytic Activity

The use of nanoparticle catalysts offers several advantages, including high surface area-to-volume ratios and, in the case of magnetic nanoparticles, ease of separation and recovery. nih.gov

Magnetically recoverable nanoparticulate catalysts have been developed for cross-coupling reactions. nih.gov For example, palladium complexes stabilized on silica-loaded magnetic nanoparticles functionalized with dendrons have shown excellent catalytic activity in copper-free Sonogashira and Heck reactions. nih.gov These catalysts can be easily separated using a magnet and reused multiple times with only a minor decrease in activity. nih.gov The drop in activity is attributed to the formation of palladium nanoparticles from the Pd(II) species during the reaction. nih.gov The use of such nanocomposite catalysts is more environmentally friendly and cost-effective. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Protocols

Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry wherein a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at saturated carbons (SN1 and SN2), SNAr reactions typically proceed via a two-step addition-elimination mechanism, facilitated by the presence of electron-withdrawing groups on the aromatic ring. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack.

The reactivity in SNAr reactions is significantly influenced by several factors, including the nature of the solvent, the strength of the nucleophile, and the identity of the leaving group. A well-established trend for the leaving group ability of halogens in SNAr reactions is F > Cl ≈ Br > I. This order is counterintuitive to the trend observed in SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen, rather than the C-X bond cleavage.

Amination of Halogenated Heterocycles

The introduction of amino groups into halogenated heterocyclic scaffolds via SNAr reactions is a widely employed strategy in the synthesis of medicinally relevant compounds. Heterocycles such as pyridines, pyrimidines, and quinazolines, which contain one or more nitrogen atoms within the aromatic ring, are inherently electron-deficient and thus activated towards nucleophilic attack. The amination of their halo-derivatives is particularly efficient when the halogen atom is positioned ortho or para to a ring nitrogen atom, as the nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.

While specific studies detailing the amination of halogenated heterocycles directly with this compound are not extensively documented in the reviewed literature, the general principles of SNAr suggest its potential as a valuable reagent in this context. For instance, the reaction of 2-chloropyrimidine (B141910) with various amines in the presence of a base like potassium fluoride in water has been shown to proceed readily, yielding the corresponding 2-aminopyrimidines. nih.gov Similarly, 4-chloroquinazolines have been successfully subjected to amination with amines, although sometimes requiring elevated temperatures.

Based on these established protocols, a hypothetical reaction between this compound and a halogenated heterocycle, such as 2-chloropyridine, would be expected to proceed under suitable conditions, likely involving a polar aprotic solvent and a base to facilitate the reaction. The regioselectivity of such a reaction would be a key point of investigation, as discussed in the following section.

Influence of Substitution Patterns on Reactivity

The substitution pattern of this compound, with a chloro group at the 2-position (ortho to the ester) and a bromo group at the 4-position (para to the ester), presents an interesting case for studying regioselectivity in SNAr reactions. Both the chloro and bromo groups are potential leaving groups, and their relative reactivity is influenced by the electronic effects of the methyl ester group and their positions on the ring.

The methyl ester group (-COOCH₃) is a moderately electron-withdrawing group. In an SNAr reaction, this group will activate the ring towards nucleophilic attack. The activating effect is more pronounced at the ortho and para positions relative to the ester. In the case of this compound:

The chloro group is at the ortho position.

The bromo group is at the para position.

Therefore, both halogen positions are activated by the electron-withdrawing ester group. The determination of which halogen is preferentially substituted depends on a delicate balance of factors:

Leaving Group Ability: As previously mentioned, the general trend for halogen leaving group ability in SNAr is F > Cl ≈ Br > I. Based on this, the chloro and bromo groups would have similar intrinsic leaving group abilities.

Electronic Activation: The electron-withdrawing effect of the ester group stabilizes the Meisenheimer complex formed upon nucleophilic attack. The degree of stabilization at the ortho versus the para position can influence the reaction rate. For many electron-wthdrawing groups, para-activation is slightly stronger than ortho-activation due to the absence of steric hindrance that can affect the planarity required for optimal resonance stabilization.

Steric Hindrance: The ortho position is sterically more hindered than the para position due to the proximity of the methyl ester group. This steric hindrance can impede the approach of the nucleophile, thereby favoring substitution at the less hindered para position.

Considering these factors, it is generally expected that nucleophilic attack would preferentially occur at the 4-position, leading to the displacement of the bromide ion. This is because the para position is sterically more accessible, and the activation by the ester group is significant. However, the comparable leaving group abilities of chloride and bromide mean that under certain conditions, particularly with smaller nucleophiles or at higher temperatures, a mixture of products resulting from substitution at both positions could be obtained.

Studies on related dihalogenated aromatic compounds support this analysis. For instance, in the reaction of 2,4-dihalogenated nitrobenzenes, the first amination typically occurs at the position para to the strongly activating nitro group. wiley-vch.de While the ester group in this compound is a weaker activator than a nitro group, the same general principles of steric and electronic control are expected to apply.

Applications in Medicinal Chemistry and Drug Discovery

Precursor in the Synthesis of Therapeutically Relevant Compounds

This compound is a foundational element in the multi-step synthesis of several classes of drugs, highlighting its importance in the pharmaceutical industry.

Methyl 4-bromo-2-chlorobenzoate is a key intermediate in the synthesis of Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. The parent compound, 4-bromo-2-chlorobenzoic acid, is the starting material for this process.

The synthesis begins with the esterification of 4-bromo-2-chlorobenzoic acid to produce this compound. A common method involves passing dry hydrogen chloride gas through a methanol solution of the carboxylic acid until reflux, followed by an overnight reaction at room temperature. This process yields the methyl ester in high purity (around 94%) after purification chemicalbook.com. This methyl ester is then used in subsequent steps to construct the core structure of SGLT2 inhibitors like Dapagliflozin google.comgoogle.com. The bromo and chloro substituents are essential for the later stages of synthesis, which involve forming a C-aryl glucoside structure, a key pharmacophore for SGLT2 inhibition.

Table 1: Synthesis of this compound

Starting Material Reagents Product Yield

Structure-Activity Relationship (SAR) Studies of Derivatives

The chemical scaffold of this compound is instrumental in conducting structure-activity relationship (SAR) studies, which are fundamental to optimizing the potency and selectivity of drug candidates.

This compound and similar substituted benzoates are valuable starting points for the synthesis of novel potentiators of the GluN2C subunit of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are implicated in various neurological disorders, and subunit-selective compounds are sought after for targeted therapeutic intervention acs.org.

In the development of new GluN2C-selective positive allosteric modulators, researchers synthesize a library of compounds with diverse substitutions to probe the receptor's binding pocket. The synthesis of these analogs often involves a core structure where the brominated and chlorinated phenyl group, derivable from this compound, is a key component. For instance, studies have explored how different substituents on the phenyl ring impact the compound's potency and selectivity for the GluN2C subunit over other subunits like GluN2A, GluN2B, and GluN2D acs.org.

One study identified a novel class of pyrrolidinone-based potentiators through high-throughput screening. Subsequent optimization and SAR studies led to the discovery of compounds with low micromolar potency and high selectivity for GluN2C-containing receptors acs.orgnih.gov. These studies demonstrate how modifying the core structure, for which this compound is a relevant precursor, can lead to highly selective and potent drug candidates.

Table 2: Research Findings on GluN2C-Selective Potentiators

Study Focus Key Finding Relevance of Substituted Benzoates
Identification of Novel Potentiators A new class of pyrrolidinone-based potentiators for GluN1/GluN2C NMDA receptors was identified. The core scaffold of these potentiators can be synthesized using substituted phenyl compounds.
Structure-Activity Relationship Modifications to the core structure, including substitutions on the phenyl ring, led to compounds with improved potency and selectivity. This compound provides a template for creating diverse substitutions to explore the SAR.

Mechanisms of Action in Biological Systems

While this compound itself is not known to be biologically active, it serves as a crucial structural motif and starting material for the synthesis of potent and specific inhibitors of various biological pathways. The functional groups of this compound, the bromine and chlorine atoms, and the methyl ester, provide versatile handles for medicinal chemists to construct complex molecules that can interact with high affinity and specificity with biological targets. The mechanisms of action of these derivative compounds are diverse and target key proteins involved in cancer and infectious diseases.

Inhibition of Androgen Receptor Signaling

A significant application of scaffolds related to this compound is in the development of androgen receptor (AR) signaling inhibitors for the treatment of prostate cancer. One prominent example is Enzalutamide, a potent antiandrogen medication. The mechanism of action of Enzalutamide is multi-faceted and targets several key steps in the AR signaling pathway. nih.govurology-textbook.compatsnap.comaacrjournals.orgnih.govwikipedia.orgresearchgate.net

Competitive Androgen Binding Inhibition: Enzalutamide binds directly to the ligand-binding domain of the androgen receptor with a much higher affinity than endogenous androgens like testosterone and dihydrotestosterone (DHT). nih.govpatsnap.comaacrjournals.org This competitive inhibition prevents the binding of androgens to the receptor, thereby blocking its activation. nih.govpatsnap.com

Prevention of Nuclear Translocation: Upon activation, the androgen receptor typically translocates from the cytoplasm to the nucleus. Enzalutamide disrupts this process, preventing the activated receptor from moving into the nucleus. nih.govurology-textbook.comaacrjournals.org

Impairment of DNA Binding: Even if some androgen receptors manage to translocate to the nucleus, Enzalutamide interferes with the ability of the receptor to bind to specific DNA sequences known as androgen response elements (AREs). nih.govurology-textbook.comaacrjournals.org

Disruption of Co-activator Recruitment: The binding of co-activator proteins to the androgen receptor is a critical step for the transcriptional activation of target genes that promote tumor growth. Enzalutamide's interaction with the androgen receptor allosterically inhibits the recruitment of these co-activators. patsnap.comaacrjournals.org

This comprehensive blockade of the androgen receptor signaling cascade effectively suppresses the expression of genes that drive the growth and survival of prostate cancer cells. patsnap.com

Table 1: Key Mechanistic Steps of Enzalutamide Action

MechanismDescription
AR Binding Competitively inhibits the binding of androgens to the androgen receptor. nih.govurology-textbook.com
Nuclear Translocation Prevents the movement of the activated androgen receptor into the cell nucleus. nih.govurology-textbook.comaacrjournals.org
DNA Binding Inhibits the binding of the androgen receptor to androgen response elements on the DNA. nih.govurology-textbook.comaacrjournals.org
Co-activator Recruitment Disrupts the interaction between the androgen receptor and necessary co-activator proteins. patsnap.comaacrjournals.org

BCL-2 Inhibition and Apoptosis Induction

Another critical application of compounds derived from precursors related to this compound is in the development of B-cell lymphoma 2 (BCL-2) inhibitors. Venclexta (venetoclax) is a first-in-class BCL-2 inhibitor used in the treatment of certain types of leukemia and lymphoma. venclextahcp.comdrugs.comvenclextahcp.comwikipedia.orgjhoponline.comhematologyandoncology.net The overexpression of the anti-apoptotic protein BCL-2 is a hallmark of several hematologic malignancies, allowing cancer cells to evade programmed cell death (apoptosis). venclextahcp.comdrugs.comwikipedia.orgjhoponline.com

Venclexta is a BH3-mimetic drug that selectively binds with high affinity to the BH3-binding groove of the BCL-2 protein. wikipedia.orghematologyandoncology.netnih.gov This action displaces pro-apoptotic proteins, such as BIM, that are normally sequestered by BCL-2. venclextahcp.comnih.gov The release of these pro-apoptotic proteins initiates a cascade of events leading to mitochondrial outer membrane permeabilization and the activation of caspases, ultimately resulting in the programmed death of the cancer cells. jhoponline.comnih.gov

Table 2: Research Findings on Venclexta's Mechanism of Action

FindingDescription
Target Selectively binds to the B-cell lymphoma 2 (BCL-2) protein. venclextahcp.comdrugs.comvenclextahcp.comwikipedia.orgjhoponline.com
Action Acts as a BH3-mimetic, displacing pro-apoptotic proteins from BCL-2. venclextahcp.comnih.gov
Outcome Restores the natural process of apoptosis in cancer cells. venclextahcp.comdrugs.comvenclextahcp.com

Antimalarial Activity through Proteasome Inhibition

Derivatives of 4-bromo-2-chlorophenyl have been investigated as potential antimalarial agents. These compounds can be synthetically elaborated to target the proteasome of the malaria parasite, Plasmodium falciparum. The proteasome is a critical cellular machine responsible for protein degradation and turnover, and its inhibition is lethal to the parasite. nih.gov

Research has shown that specific compounds derived from this chemical scaffold can act as potent and selective inhibitors of the P. falciparum 20S proteasome. nih.gov The mechanism involves the specific inhibition of the β5 subunit of the parasite's proteasome, which is responsible for chymotrypsin-like activity. nih.gov This inhibition is often time-dependent and can be highly specific for the parasite's proteasome over the human equivalent, which is a crucial aspect for drug development to minimize host toxicity. nih.gov By blocking the proteasome, these compounds disrupt essential cellular processes in the parasite, leading to its death. This mechanism of action is effective against both artemisinin-sensitive and artemisinin-resistant strains of P. falciparum. nih.gov Other antimalarial mechanisms for related compounds include the inhibition of hemozoin formation and isoprenoid biosynthesis. nih.govnih.gov

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of organic compounds. By interacting with electromagnetic radiation, molecules like Methyl 4-bromo-2-chlorobenzoate produce unique spectra that act as molecular fingerprints.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of hydrogen atoms in the molecule. For this compound, the aromatic region of the spectrum is particularly informative due to the substitution pattern on the benzene (B151609) ring. Experimental data recorded in deuterochloroform (CDCl₃) reveals distinct signals for the three aromatic protons and the three methyl protons. amazonaws.comwiley-vch.de

The proton attached to carbon 3 (H-3) appears as a doublet, split by the adjacent H-5 proton. The H-5 proton signal is a doublet of doublets due to coupling with both H-3 and H-6. The H-6 proton signal is a doublet, split by the H-5 proton. The methyl ester protons appear as a sharp singlet, as they have no adjacent protons to couple with. amazonaws.comwiley-vch.de

Interactive Data Table: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-67.74d8.4
H-37.66d2.0
H-57.47dd8.4, 2.0
-OCH₃3.93sN/A

Note: Data sourced from supporting information of scientific publications. amazonaws.com

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy details the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be predicted based on data from structurally similar compounds like other halogenated benzoic acids. The carbonyl carbon of the ester group is expected to appear significantly downfield (165-170 ppm). The aromatic carbons' shifts are influenced by the attached substituents (bromine, chlorine, and carboxyl group), with carbons directly bonded to halogens showing characteristic shifts. The methyl carbon of the ester group will appear most upfield.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) mass spectrometry is commonly employed. The analysis typically shows a protonated molecular ion peak [M+H]⁺. google.comgoogle.com Given the presence of bromine and chlorine, the isotopic pattern of the molecular ion is characteristic, showing peaks for the different combinations of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes, which confirms the presence of these halogens.

Data Table: Mass Spectrometry Data for this compound

IonMass-to-Charge Ratio (m/z)Method
[M+H]⁺249.1ESI

Note: Data obtained from patent literature. google.comgoogle.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental spectrum for this compound is not publicly available, the characteristic absorption peaks can be predicted based on its structure. Key expected vibrational frequencies include a strong absorption for the ester carbonyl (C=O) stretch, typically around 1700-1730 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester group, C-H stretching for the aromatic ring and methyl group, and characteristic absorptions for the C-Cl and C-Br bonds in the lower frequency (fingerprint) region, generally between 650 and 750 cm⁻¹.

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions within the benzene ring and the carbonyl group. The exact wavelength of maximum absorbance (λmax) is influenced by the substitution pattern on the ring. While specific λmax values for this compound are not detailed in available literature, related compounds are often analyzed using UV-Vis detectors in chromatography systems, typically at wavelengths such as 254 nm. wiley-vch.de

Quantum Chemical Calculations and Theoretical Investigations

Computational chemistry provides valuable insights into the geometric and electronic structure of molecules, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations are employed to predict the most stable three-dimensional conformation (geometrical optimization) and to calculate theoretical vibrational frequencies.

A common approach involves using the B3LYP functional with a basis set such as 6-311+G(d,p). tcichemicals.com The geometrical optimization calculation determines the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. These theoretical parameters can then be compared with experimental data if available from X-ray crystallography.

Furthermore, the same level of theory can be used to calculate the harmonic vibrational frequencies. The calculated frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). These theoretical frequencies are often scaled by a specific factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental IR and Raman spectra. This aids in the definitive assignment of the observed spectral bands to specific molecular motions.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)

No published studies containing predicted ¹H or ¹³C NMR chemical shifts for this compound using computational methods were found. While the GIAO method is a standard and reliable approach for such predictions, it has not been applied to this specific molecule in the available literature. researchgate.net

Analysis of Electronic Distribution and Steric Effects of Substituents

A specific analysis of the electronic distribution, such as a Molecular Electrostatic Potential (MEP) map, for this compound is not available in the scientific literature. Consequently, a detailed discussion of the specific steric and electronic influences of the bromo and chloro substituents, based on computational data for this compound, cannot be provided. General principles suggest that the electronegative halogen atoms would withdraw electron density from the benzene ring, but a quantitative analysis for this molecule is absent. mdpi.com

Exploration of Nonlinear Optical Properties

There is no research available that explores or predicts the nonlinear optical (NLO) properties, such as polarizability or first-order hyperpolarizability, of this compound. Computational studies on NLO properties typically focus on molecules with significant donor-acceptor character designed for such applications, and this compound has not been identified as a subject of interest in this field. rsc.orgresearchgate.net

Q & A

Q. What are the standard synthetic routes for Methyl 4-bromo-2-chlorobenzoate, and how are intermediates validated?

this compound is commonly synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example:

  • Method G (): Starting from this compound (15b’), a Suzuki-Miyaura coupling with cyclopropylboronic acid yields methyl 2-chloro-4-cyclopropylbenzoate. Reaction progress is monitored via TLC, and purity is confirmed by HPLC (Retention time: 7.29 min).
  • Method B (): Hydrazinolysis of the methyl ester group produces 4-bromo-2-chlorobenzohydrazide, with product validation using 1H^1H NMR (e.g., δ 7.42 ppm for aromatic protons) and mass spectrometry (m/zm/z 249.0 [M+H]+^+).

Q. Key validation steps :

  • NMR spectroscopy to confirm substitution patterns and functional groups.
  • Mass spectrometry (ESI+) to verify molecular weight.
  • HPLC retention times to assess purity .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Analytical workflow :

1H^1H NMR : Aromatic proton signals (e.g., δ 7.81–7.70 ppm for meta-coupled protons) and methyl ester singlet (δ 3.90 ppm) confirm regiochemistry and ester functionality .

HPLC : Retention times (e.g., 4.48 min in ) are compared against standards to ensure no side products.

Mass spectrometry : Molecular ion peaks (e.g., m/zm/z 211.0 [M+H]+^+ in ) validate the target compound.

Q. Data interpretation tips :

  • Use deuterated solvents (e.g., CDCl3_3, DMSO-d6_6) to avoid solvent interference in NMR.
  • For complex splitting patterns, employ 1H^1H-1H^1H COSY or NOESY to resolve coupling networks .

Q. What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
  • Waste disposal : Segregate halogenated waste and consult local regulations for disposal (e.g., REACH Annex XVII guidelines in ).
  • Emergency protocols : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined using SHELXL?

Refinement workflow :

Data collection : Use high-resolution single-crystal X-ray diffraction data (e.g., Cu-Kα radiation).

Structure solution : Employ SHELXT () for automated space-group determination.

Refinement in SHELXL ():

  • Apply restraints for disordered atoms (e.g., bromine/chlorine substituents).
  • Use the TWIN command for twinned crystals or PART for split positions.

Validation : Check R-factors (R1<0.05R_1 < 0.05) and residual electron density maps for errors.

Q. Common challenges :

  • Halogen atoms (Br/Cl) may exhibit anisotropic displacement parameters.
  • Twinning due to steric hindrance in the benzoate moiety .

Q. How to resolve contradictions between experimental and computational spectroscopic data for this compound derivatives?

Stepwise approach :

Verify experimental conditions : Ensure NMR solvents (e.g., DMSO-d6_6 vs. CDCl3_3) match computational settings (e.g., DFT solvent models).

Cross-validate with crystallography : Compare X-ray bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian or ORCA).

Reassign peaks : For mismatched 1H^1H NMR signals, consider diastereotopic protons or dynamic effects (e.g., ring flipping in ).

Example : In , the observed 1H^1H NMR splitting (δ 7.19 ppm, J=8.2HzJ = 8.2 \, \text{Hz}) aligns with meta-coupling, but DFT may predict para-coupling due to electron-withdrawing groups. Reconcile by analyzing substituent electronic effects .

Q. What strategies optimize cross-coupling reactions involving this compound?

Methodological insights :

  • Catalyst selection : Use Pd(PPh3_3)4_4 for Suzuki couplings () or CuI for Ullmann reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
  • Temperature control : Reactions at 80–100°C balance activation energy and side-product formation.

Case study : In , cyclopropane introduction via Method G achieved 51% yield. To improve:

  • Screen ligands (e.g., SPhos vs. XPhos).
  • Use microwave-assisted synthesis for faster kinetics.
  • Monitor intermediates via LC-MS to identify bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-2-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-2-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.